molecular formula C14H16O4 B14497213 3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid CAS No. 63524-10-7

3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid

Cat. No.: B14497213
CAS No.: 63524-10-7
M. Wt: 248.27 g/mol
InChI Key: UQFQTWXORYDYFG-UHFFFAOYSA-N
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Description

3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its phenylpropanoid structure, which includes a phenyl ring substituted with hydroxyl groups and a propenoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic precursors with cinnamic acid derivatives under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways:

Properties

CAS No.

63524-10-7

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H16O4/c1-9(2)3-4-10-7-11(5-6-14(17)18)13(16)8-12(10)15/h3,5-8,15-16H,4H2,1-2H3,(H,17,18)

InChI Key

UQFQTWXORYDYFG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C=CC(=O)O)C

Origin of Product

United States

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